
Riboprine
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de la riboprine implique la modification de l'adénosine par substitution à l'azote 6-amino par un groupe delta(2)-isopentényle . La voie de synthèse comprend généralement les étapes suivantes :
Protection des groupes hydroxyles du ribose : Cette étape implique la protection des groupes hydroxyles du ribose pour éviter des réactions indésirables pendant la synthèse.
Substitution nucléophile : Le ribose protégé est ensuite soumis à une substitution nucléophile avec un agent isopenténylant approprié pour introduire le groupe isopentényle à la position 6-amino.
Déprotection : L'étape finale implique l'élimination des groupes protecteurs pour obtenir la this compound.
Analyse Des Réactions Chimiques
La riboprine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former des dérivés oxydés correspondants. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : La réduction de la this compound peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : La this compound peut subir des réactions de substitution où le groupe isopentényle peut être remplacé par d'autres groupes fonctionnels. Les réactifs courants pour les réactions de substitution comprennent les agents halogénants et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications De Recherche Scientifique
Efficacy Against SARS-CoV-2
Recent studies have demonstrated riboprine's potent activity against SARS-CoV-2, particularly in vitro. Key findings include:
- Inhibition Concentrations : this compound exhibited effective anti-SARS-CoV-2 activity with an EC50 value around 0.18 μM, outperforming some established antiviral drugs like remdesivir and molnupiravir .
- Combination Therapies : When combined with other drugs, this compound showed enhanced antiviral effects. For instance, pairing it with remdesivir resulted in increased potency and efficacy against the virus .
Study 1: Drug Repurposing for COVID-19
A high-throughput screening identified this compound among several compounds capable of inhibiting SARS-CoV-2 replication. The study highlighted its ability to synergize with remdesivir, suggesting a promising avenue for combination therapies in treating COVID-19 .
Compound | EC50 (μM) | Synergistic Partner | Maximal Efficacy (%) |
---|---|---|---|
This compound | 0.18 | Remdesivir | >80 |
Remdesivir | 3.6 | - | 100 |
Study 2: In Silico and In Vitro Analysis
Research indicated that this compound and forodesine not only inhibited RdRp but also displayed strong binding affinity to key catalytic sites in the enzyme, suggesting their potential as effective therapeutic agents against SARS-CoV-2 variants .
Mécanisme D'action
Riboprine exerts its effects by interacting with specific molecular targets and pathways. In plants, this compound acts as a cytokinin, promoting cell division and growth by binding to cytokinin receptors and activating downstream signaling pathways . In antiviral research, this compound inhibits the replication of SARS-CoV-2 by targeting the RNA-dependent RNA polymerase (RdRp) and 3’-to-5’ exoribonuclease (ExoN) enzymes, which are essential for viral replication and proofreading .
Comparaison Avec Des Composés Similaires
La riboprine est similaire à d'autres analogues de nucléosides, tels que la forodésine, la técadenoson, la nélarabine, la vidarabine et le maribavir . Ces composés présentent des similitudes structurales et présentent des propriétés antivirales. La this compound est unique par son mécanisme d'action double, ciblant à la fois les enzymes RdRp et ExoN, ce qui en fait un candidat prometteur pour la thérapie antivirale .
Composés similaires
- Forodesine
- Tecadenoson
- Nelarabine
- Vidarabine
- Maribavir
Activité Biologique
Riboprine, also known as N6-isopentenyladenosine, is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in antiviral treatments. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential for repurposing in the treatment of COVID-19 and other viral infections.
This compound exhibits several biological activities that contribute to its efficacy as an antiviral agent:
- Inhibition of Nucleoside Import : this compound has been reported to block the import of uridine and cytidine into cells, which may affect RNA metabolism and viral replication .
- Impact on Autophagy : It inhibits protein prenylation, which is crucial for various cellular processes including autophagy. This inhibition could disrupt viral life cycles by affecting the host cell's ability to support viral replication .
- Synergistic Effects : Studies have shown that this compound can enhance the antiviral effects of other drugs, such as remdesivir, by lowering its effective concentration (EC50) in vitro. For instance, when combined with remdesivir, this compound's EC50 was reduced from 12 µM to 1.6 µM, indicating a significant increase in potency when used in combination .
Efficacy Against SARS-CoV-2
Recent research has highlighted this compound's potential against SARS-CoV-2, the virus responsible for COVID-19. In a study involving over 12,000 compounds screened against SARS-CoV-2-infected human cells:
- Inhibition Rates : this compound demonstrated strong inhibitory effects on viral replication, particularly against the Omicron variant, with very low effective concentrations required for activity .
- Combination Therapy Potential : The compound showed synergistic effects with remdesivir and other antiviral agents, suggesting that it could be part of a combination therapy strategy to enhance treatment outcomes for COVID-19 patients .
Research Findings and Case Studies
Several case studies and research findings illustrate the biological activity of this compound:
Propriétés
IUPAC Name |
2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVMJSALORZVDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7724-76-7 | |
Record name | Riboprine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Riboprine a potential candidate for treating COVID-19?
A1: this compound has shown promising results as a potential antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. It appears to act as a dual-action inhibitor, targeting two crucial viral enzymes: RNA-dependent RNA polymerase (RdRp) and 3′-to-5′ exoribonuclease (ExoN) [, ]. These enzymes are essential for viral replication and proofreading, respectively. By inhibiting both, this compound could effectively halt the virus's ability to multiply and potentially reduce the severity of COVID-19 infections.
Q2: How does this compound interact with its target enzymes, RdRp and ExoN?
A2: While the exact mechanism is still under investigation, computational studies suggest that this compound binds strongly to the key catalytic pockets within the active sites of both RdRp and ExoN [, ]. This binding likely interferes with the enzymes' ability to interact with RNA nucleotides, disrupting the viral replication and proofreading processes.
Q3: Has this compound demonstrated efficacy against different SARS-CoV-2 variants?
A3: Research indicates that this compound exhibits potent antiviral activity against the Omicron variant of SARS-CoV-2, including the B.1.1.529.4 lineage []. Notably, its in vitro efficacy against this variant surpasses that of Remdesivir and Molnupiravir, two currently used antiviral drugs for COVID-19 treatment []. This suggests that this compound could potentially be effective against various emerging SARS-CoV-2 variants.
Q4: What are the next steps in the research and development of this compound as a potential COVID-19 treatment?
A4: While the in vitro studies are encouraging, further preclinical and clinical evaluations are crucial to fully assess the safety and efficacy of this compound in living organisms []. This includes investigating its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), determining optimal dosages, and evaluating potential side effects and long-term impacts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.